2-(4-methoxyphenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18-5-13-23(14-6-18)32(29,30)27-15-3-4-20-9-10-21(17-24(20)27)26-25(28)16-19-7-11-22(31-2)12-8-19/h5-14,17H,3-4,15-16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYWSWGQLLCCEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound is characterized by a methoxyphenyl group and a tosylated tetrahydroquinoline moiety. Its molecular formula is , indicating the presence of both aromatic and aliphatic components that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antibacterial properties against Gram-positive bacteria, including resistant strains.
- Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects on several cancer cell lines, indicating its role in cancer therapy.
- Neuroprotective Effects : There is emerging evidence supporting its use in neuroprotection, particularly in models of neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interaction with Receptors : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.
- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways leading to cell death.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) as low as 2 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity.
Case Study 2: Anticancer Potential
In vitro studies on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 48 hours of exposure.
Case Study 3: Neuroprotective Properties
Research involving neuronal cultures exposed to oxidative stress showed that the compound significantly reduced cell death compared to untreated controls. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the tetrahydroquinoline structure exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of tetrahydroquinoline can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the methoxyphenyl and tosyl groups enhances the compound's bioactivity by improving solubility and selectivity towards cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against a range of bacteria and fungi. The presence of the tosyl group is believed to play a critical role in enhancing its interaction with microbial membranes, leading to increased permeability and subsequent cell death .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of tetrahydroquinoline derivatives. These compounds have shown promise in protecting neuronal cells from oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The 4-methoxyphenyl group may contribute to these effects by acting as an antioxidant .
Synthetic Methodologies
Synthesis of Tetrahydroquinoline Derivatives
The compound serves as a precursor in the synthesis of various tetrahydroquinoline derivatives through methods such as cyclization reactions. For example, N-tosyl-2-amino propionyl chloride can be cyclized to yield N-tosyl-7-methoxy-4-oxo-1,2,3,4-tetrahydroquinoline. This reaction showcases the versatility of the compound in generating biologically active scaffolds .
Oxidative β-C–H Sulfonylation
A notable application involves its use in oxidative β-C–H sulfonylation reactions of cyclic amines. This transition metal-free strategy allows for the formation of sulfonamide derivatives that possess enhanced pharmacological profiles. The reaction conditions typically involve N-iodosuccinimide as an oxidant and sodium tosylate as a sulfonylating agent, highlighting the compound's utility in synthetic organic chemistry .
Material Science Applications
Polymer Chemistry
The incorporation of 2-(4-methoxyphenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide into polymer matrices has been explored for developing advanced materials with specific properties. Its ability to act as a functional monomer allows for the creation of polymers with tailored mechanical and thermal properties. This application is particularly relevant in the development of drug delivery systems where controlled release is essential .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Nitrogen
Table 1: Structural and Functional Comparisons
Key Observations :
- Tosyl vs. Sulfonyl/Sulfanyl Groups : While Compound A’s tosyl group may improve stability, sulfonyl or sulfanyl groups in analogs (e.g., Compound 38 ) are linked to enhanced target binding and antimicrobial activity.
- Tetrahydroquinoline vs. Quinazoline: The tetrahydroquinoline scaffold in Compound A differs from quinazoline-based analogs (e.g., Compound 38), which often exhibit kinase inhibition .
Aromatic Ring Substitutions
- 4-Methoxyphenyl vs. 4-Hydroxyphenyl : Compound 40005 replaces the methoxy group with a hydroxyl, increasing polarity but reducing metabolic stability.
- Benzothiazole Derivatives : Compounds like N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide use benzothiazole as the nitrogen substituent, which is associated with CNS activity due to improved blood-brain barrier penetration.
Pharmacological Activity Trends
Table 2: Activity Comparison of Acetamide Derivatives
Notable Findings:
- Anti-Cancer Activity: Quinazoline-sulfonyl analogs (e.g., Compound 38 ) show potent activity, suggesting that sulfonyl groups paired with heterocyclic amines are critical for cytotoxicity.
Q & A
Q. What are the optimal synthetic routes for 2-(4-methoxyphenyl)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Tetrahydroquinoline Core Preparation : Start with the reduction of quinoline derivatives to form the tetrahydroquinoline scaffold.
Sulfonylation : Introduce the tosyl (p-toluenesulfonyl) group at the N1 position using tosyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
Amide Coupling : React the 7-amino group of the tetrahydroquinoline with 2-(4-methoxyphenyl)acetic acid via coupling reagents like EDC/HOBt or DCC.
- Key Considerations : Monitor reaction progress using HPLC or TLC, and purify intermediates via column chromatography. Confirm structural integrity with -NMR and -NMR .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR and -NMR are essential for verifying the positions of the methoxyphenyl, tosyl, and acetamide groups.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak matching the theoretical mass .
Advanced Research Questions
Q. How can researchers address low yields during the final amide coupling step?
- Methodological Answer : Low yields may arise from steric hindrance or poor nucleophilicity of the amine. Solutions include:
- Activation of Carboxylic Acid : Use coupling reagents like HATU or PyBOP to enhance reactivity.
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF or DMSO) to improve solubility.
- Temperature Control : Perform reactions at 0–5°C to minimize side reactions .
- Post-Reaction Workup : Employ aqueous extraction (e.g., NaHCO wash) to remove unreacted acid, followed by recrystallization for purification .
Q. How should experimental designs be structured to evaluate the compound’s biological activity?
- Methodological Answer :
- Target Identification : Prioritize receptors/enzymes associated with the tetrahydroquinoline scaffold (e.g., kinases, GPCRs) based on structural analogs in neuropharmacology studies .
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets).
- Cell Viability : Test against cancer cell lines (e.g., MTT assay) with IC determination.
- Control Experiments : Include structurally related compounds (e.g., tosyl vs. ethylsulfonyl derivatives) to isolate the role of substituents .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms or residual solvents. Validate via:
- Solubility Profiling : Test in buffered solutions (pH 1.2–7.4) using UV-Vis spectroscopy (λ ~255 nm for acetamide derivatives) .
- Thermogravimetric Analysis (TGA) : Detect solvent residues affecting solubility.
- Crystallography : Compare X-ray structures to identify polymorphic variations .
Structural and Mechanistic Questions
Q. How do the methoxyphenyl and tosyl substituents influence pharmacological properties?
- Methodological Answer :
- Methoxyphenyl Group : Enhances lipophilicity and membrane permeability, as observed in analogs with improved blood-brain barrier penetration .
- Tosyl Group : Introduces sulfonamide interactions with target proteins (e.g., hydrogen bonding with kinase ATP pockets). Compare with ethylsulfonyl analogs showing reduced potency .
- Validation : Perform SAR studies by synthesizing derivatives with halogenated or alkylated phenyl groups .
Data Analysis and Optimization
Q. What strategies are recommended for optimizing reaction conditions to minimize side products?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent, catalyst ratio).
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formations.
- Quenching Optimization : Terminate reactions at 80–90% conversion to avoid over-reaction .
Comparative Studies
Q. How does this compound compare to structurally similar analogs in terms of bioactivity?
- Methodological Answer :
- Reference Compounds : Compare with analogs like 2-(4-chlorophenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide (neuropharmacology applications) and N-(3-chlorophenyl)-2-(6-methoxy-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide (antitumor activity) .
- Activity Metrics : Use IC values from enzyme assays and selectivity indices (e.g., kinase profiling panels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
